molecular formula C7H3F6NO B1391519 2-Difluoromethoxy-3-fluoro-6-(trifluoromethyl)pyridine CAS No. 1214372-49-2

2-Difluoromethoxy-3-fluoro-6-(trifluoromethyl)pyridine

Cat. No.: B1391519
CAS No.: 1214372-49-2
M. Wt: 231.09 g/mol
InChI Key: SNTPATKWFZIQDI-UHFFFAOYSA-N
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Description

2-Difluoromethoxy-3-fluoro-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. This compound is particularly notable for its potential use in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Difluoromethoxy-3-fluoro-6-(trifluoromethyl)pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method involves the reaction of 2-chloro-6-trifluoromethylpyridine with hydrogen fluoride and iron(III) chloride in a suitable solvent at elevated temperatures. The reaction mixture is stirred at 170°C for several hours, and the progress is monitored using gas chromatography. After completion, the reaction is cooled to room temperature, and the mixture is neutralized with a saturated sodium carbonate solution to adjust the pH to basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps are crucial to obtain the compound in high purity, which is essential for its applications in sensitive fields like pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethoxy-3-fluoro-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Properties

IUPAC Name

2-(difluoromethoxy)-3-fluoro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6NO/c8-3-1-2-4(7(11,12)13)14-5(3)15-6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTPATKWFZIQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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